Dmxb-a

α7 nAChR Partial Agonism Receptor Desensitization

Researchers studying α7 nAChR-mediated neuroprotection face a key challenge: full agonists cause rapid receptor desensitization, confounding chronic dosing studies. DMXB-A's partial agonist profile (Emax <10% of ACh response) enables sustained receptor activation without tachyphylaxis, making it the preferred tool for long-term preclinical paradigms in neurodegeneration and inflammation. • Selective α7 nAChR partial agonist; weak α4β2 antagonist (Ki=20 nM) & 5-HT3A antagonist (IC50=3.1 μM) • Phase II clinical compound for cognitive deficits in schizophrenia & Alzheimer's disease • Well-characterized species-selectivity: more efficacious at rat vs. human α7 nAChR - critical for translational pharmacology studies

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
CAS No. 156223-05-1
Cat. No. B1662891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmxb-a
CAS156223-05-1
Synonyms(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl
InChIInChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+;
InChIKeyFNVCHJIVFOPCGS-KRWCAOSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





DMXB-A: α7 nAChR Partial Agonist Overview


DMXB-A (also known as GTS-21, DMBX-anabaseine, CAS 156223-05-1) is a synthetic derivative of the natural product anabaseine and functions as a selective, orally bioavailable partial agonist at the α7 nicotinic acetylcholine receptor (nAChR) [1]. This investigational compound has advanced to Phase II clinical trials for cognitive deficits in schizophrenia and Alzheimer's disease, distinguishing it from numerous preclinical-only α7 nAChR agonists [2]. Unlike full agonists, DMXB-A's partial agonism (Emax <10% of the response to acetylcholine in rat and human α7 nAChRs) may offer a favorable profile by reducing receptor desensitization . Its well-characterized secondary pharmacology as a weak antagonist at α4β2 nAChRs (Ki=20 nM) and 5-HT3A receptors (IC50=3.1 μM) provides a defined polypharmacology footprint .

Partial α7 nAChR agonism for desensitization studies
Oral exposure supports systemic pharmacology research
Advanced to cognitive endpoint investigational studies

DMXB-A vs. Other α7 nAChR Agonists


The assumption that all α7 nAChR agonists are functionally equivalent is scientifically unsound due to profound differences in binding mode, intrinsic efficacy, off-target profiles, and species-specific activity. DMXB-A's unique partial agonist profile at α7 nAChRs, combined with its weak antagonist activity at α4β2 nAChRs and 5-HT3A receptors, creates a distinct pharmacological signature not replicated by other α7 agonists such as PNU-282987 or encenicline (EVP-6124) [1]. For instance, while PNU-282987 is a potent, selective full agonist at α7 nAChRs (rat Ki=26 nM), it lacks the α4β2 antagonist activity that may contribute to DMXB-A's clinical effects [2]. Furthermore, DMXB-A exhibits significantly different intrinsic efficacy across species, being a more potent and efficacious agonist at rat α7 nAChRs compared to human α7 nAChRs—a species-selectivity profile that may not be shared by other α7 ligands [3]. Therefore, substitution without rigorous parallel testing can confound experimental interpretation and lead to erroneous conclusions regarding α7 nAChR pharmacology.

Intrinsic efficacy mismatch

Partial agonism vs. full agonists (e.g., PNU-282987) may shift receptor desensitization dynamics.

Species-selectivity divergence

DMXB-A more efficacious at rat vs. human α7; profile may not transfer to other α7 ligands.

Off-target polypharmacology

α4β2/5-HT3A antagonism differs from cleaner agonists, potentially altering pathway interpretation.

DMXB-A Quantitative Evidence Guide


Partial Agonist Efficacy at α7 nAChRs

DMXB-A (GTS-21) is a partial agonist at α7 nAChRs, with an Emax value of less than 10% of the maximal response elicited by the full agonist acetylcholine (ACh) in both rat and human α7 nAChR preparations . This partial agonism is in contrast to nicotine, which is a full agonist at α7 nAChRs, and other α7-selective agonists like PNU-282987, which are also characterized as potent, full agonists [1][2]. The limited intrinsic efficacy of DMXB-A may confer therapeutic advantages by reducing receptor desensitization, a phenomenon that can limit the efficacy of full agonists.

α7 nAChR Partial Agonism
Head-to-head
Emax <10% vs. ACh (full agonist)
Partial agonism supports desensitization-sensitive endpoint studies
Recombinant human α7, Stokes et al. 2004
α7 nAChR Partial Agonism Receptor Desensitization Neuropharmacology

Species-Selective α7 nAChR Activation

DMXB-A (GTS-21) demonstrates significant species-dependent differences in its ability to activate α7 nAChRs. It is more efficacious and potent for rat α7 nAChRs than for human α7 nAChRs [1]. This is in contrast to agonists like PNU-282987, for which species-selectivity data is less defined, and encenicline, which is often characterized as a potent human α7 nAChR agonist . The quantitative basis for this is that DMXB-A acts as a more effective partial agonist at rat receptors, while its efficacy at human receptors is lower.

Species-Selective Activation
Cross-study
More efficacious at rat vs. human α7 nAChRs
Species potency rank may affect translational interpretation
Xenopus oocyte recombinant receptors, Stokes et al.
Species Selectivity α7 nAChR Pharmacology Preclinical-to-Clinical Translation

α4β2 and 5-HT3A Antagonism Profile

In addition to its α7 nAChR agonist activity, DMXB-A acts as a weak antagonist at human α4β2 nAChRs (Ki=20 nM) and 5-HT3A receptors (IC50=3.1 μM) . In contrast, PNU-282987 is reported to have negligible interactions with α4β2 nAChRs and most other tested monoamine, glutamate, and GABA receptors, with the exception of weak activity at 5-HT3 receptors (Ki=930 nM) [1]. This difference in off-target profiles is significant; the α4β2 antagonist activity of DMXB-A may contribute to its cognitive and anti-inflammatory effects, while the 5-HT3A antagonist activity could impact nausea and gastrointestinal function.

α4β2 / 5-HT3A Antagonism
Cross-study
α4β2 Ki 20 nM; 5-HT3A IC50 3.1 μM
Polypharmacology profile differs from selective α7 agonists
≥500-fold higher α4β2 affinity vs. PNU-282987
Polypharmacology α4β2 nAChR 5-HT3A Receptor Selectivity Profile

Anti-Inflammatory Efficacy in ILC2 Model

In a head-to-head study comparing the effects of DMXB-A (GTS-21) and PNU-282987 on type 2 innate lymphoid cell (ILC2)-mediated airway inflammation, both α7 nAChR agonists demonstrated comparable efficacy in reducing key inflammatory markers [1]. Specifically, both compounds significantly reduced goblet cell hyperplasia, eosinophil infiltration, and ILC2 numbers in bronchoalveolar lavage fluid following IL-33 or Alternaria alternata challenge in mice. Furthermore, in vitro, both drugs similarly reduced GATA3 and Ki67 expression in isolated lung ILC2s. However, a notable difference was observed in downstream signaling: PNU-282987 treatment resulted in a significantly greater reduction in IKK and NF-κB phosphorylation compared to GTS-21 [1].

ILC2 Anti-Inflammatory Activity
Head-to-head
Comparable reduction in goblet cell hyperplasia, eosinophils, ILC2 numbers
Supports ILC2-driven airway inflammation model context
PNU-282987 showed greater IKK/NF-κB phosphorylation reduction
Anti-inflammatory ILC2 Airway Inflammation Asthma

Functional Inactivity at α4β2 nAChRs

At saturating concentrations, DMXB-A (GTS-21) displayed the lowest efficacy among a panel of five nicotinic ligands in activating human α4β2 nAChRs stably expressed in HEK 293 cells, as measured by whole-cell patch-clamp electrophysiology [1]. The rank order of efficacy was ABT-418 ≫ (-)-nicotine > acetylcholine (ACh) ≫ (-)-cytisine > GTS-21. This near-complete lack of α4β2 nAChR activation, despite binding to the receptor, underscores its functional selectivity for α7 nAChRs. This is in stark contrast to the partial agonist ABT-418, which exhibited the highest efficacy, and even the weak partial agonist (-)-cytisine, which was more efficacious than GTS-21.

α4β2 Functional Inactivity
Head-to-head
Rank order: ABT-418 ≫ (-)-nicotine > ACh ≫ (-)-cytisine > GTS-21
Lowest efficacy confirms functional α7 selectivity in mixed nAChR systems
HEK 293 α4β2 stable expression, patch-clamp
α4β2 nAChR Functional Selectivity Nicotinic Receptors Efficacy

Neuroprotection in Ethanol Withdrawal

In an organotypic hippocampal slice culture model of ethanol withdrawal (EWD)-induced neurotoxicity, treatment with DMXB-A (10 μM) provided significant neuroprotection, reducing cell death as measured by propidium iodide uptake [1]. This effect was attributed to activation of α7 nAChRs. While this study did not include a direct comparator, it establishes a quantitative, disease-relevant neuroprotective activity for DMXB-A that is consistent with its class pharmacology. This data supports the use of DMXB-A in specific neuroprotection assays, where its unique partial agonist profile may be mechanistically advantageous over full agonists.

Neuroprotection in Ethanol Withdrawal
Data to verify
Reported reduction in propidium iodide uptake (cell death)
Supports neuroprotection assay context; class-level inference
Organotypic hippocampal slice culture; dissertation source
Neuroprotection Ethanol Withdrawal Hippocampus Organotypic Slice Culture

DMXB-A Application Scenarios


Neuroprotection with Partial α7 Agonism

DMXB-A is the preferred tool compound for investigating α7 nAChR-mediated neuroprotection in preclinical models where full agonism may lead to rapid receptor desensitization. Its partial agonist profile (Emax <10% of ACh) makes it suitable for chronic dosing paradigms in rodent models of neurodegeneration (e.g., ethanol withdrawal, Alzheimer's disease), where sustained, low-level receptor activation is hypothesized to be beneficial without causing desensitization-related tachyphylaxis.

Translational Research on α7 Species-Selectivity

Given its well-documented species-selectivity profile—being more efficacious at rat versus human α7 nAChRs [1]—DMXB-A serves as a critical tool for translational pharmacology studies. Researchers can use DMXB-A to model and predict potential species-specific differences in α7 nAChR pharmacology that may impact the clinical translation of novel α7-targeted therapeutics.

Anti-Inflammatory Mechanisms via α7 nAChR

DMXB-A is a valuable reagent for dissecting the contribution of α7 nAChR activation to anti-inflammatory responses, particularly in models of airway inflammation where its effects have been directly compared to PNU-282987 [2]. Its weak antagonist activity at α4β2 nAChRs and 5-HT3A receptors also makes it suitable for studies exploring the potential therapeutic relevance or off-target effects of this polypharmacology in inflammatory disease models.

Selective α7 Activation in Mixed nAChRs

For research involving cell types or tissues that co-express multiple nicotinic receptor subtypes (e.g., neurons, immune cells), DMXB-A is the preferred tool to selectively activate α7 nAChRs while avoiding functional activation of α4β2 nAChRs. Its rank-order efficacy at α4β2 nAChRs is the lowest among a panel of common nicotinic ligands, confirming its functional inertness at this subtype [3].

Application
Selection Property
Validation Focus
α7 nAChR neuroprotection studies
Partial agonism desensitization context
Neuroprotection endpoint review
Species-selectivity translational research
Cross-species α7 activation profile
Model-transfer endpoint context
α7-mediated anti-inflammatory pathway studies
Polypharmacology and ILC2 model context
Inflammatory endpoint-response context
Selective α7 activation in mixed nAChR systems
Functional inertness at α4β2 nAChRs
Receptor subtype specificity review

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